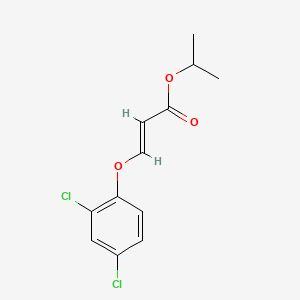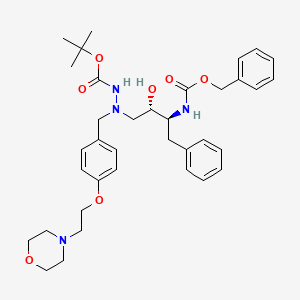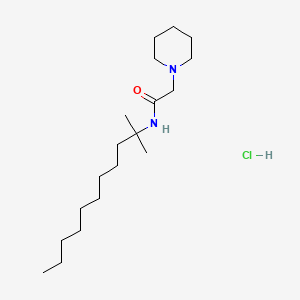
N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine is a complex organic compound with a unique structure that combines an indazole ring with an oxazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Introduction of the Oxazoline Moiety: The oxazoline ring is introduced via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Coupling of the Two Moieties: The final step involves coupling the indazole and oxazoline moieties through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1H-indazol-4-amine: Lacks the methyl group on the indazole ring.
N-(4,5-Dihydro-2-oxazolyl)-1-methyl-1H-indazol-4-amine: Lacks the methyl group on the oxazoline ring.
N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazole: Lacks the amine group on the indazole ring.
Uniqueness
N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine is unique due to the presence of both the oxazoline and indazole moieties, which confer specific chemical and biological properties
Properties
CAS No. |
87179-50-8 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
5-methyl-N-(1-methylindazol-4-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H14N4O/c1-8-6-13-12(17-8)15-10-4-3-5-11-9(10)7-14-16(11)2/h3-5,7-8H,6H2,1-2H3,(H,13,15) |
InChI Key |
XGLZLJZVYIIVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(O1)NC2=C3C=NN(C3=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)







